sec-Butylcarbamothioic acid, O-ethyl ester
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Overview
Description
sec-Butylcarbamothioic acid, O-ethyl ester: is a chemical compound with the molecular formula C7H15NOS and a molecular weight of 161.265 g/mol . It is also known by the synonym O-ethyl N-butan-2-ylcarbamothioate . This compound is part of the ester family, which are organic compounds formed by the reaction of an acid and an alcohol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sec-Butylcarbamothioic acid, O-ethyl ester typically involves the reaction of sec-butylamine with carbon disulfide to form sec-butyl dithiocarbamate, which is then reacted with ethyl chloroformate to yield the final ester . The reaction conditions usually require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: sec-Butylcarbamothioic acid, O-ethyl ester undergoes various chemical reactions, including:
Substitution: The ester group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Hydrolysis: sec-Butylamine and ethyl alcohol.
Reduction: sec-Butyl alcohol.
Substitution: Various substituted carbamothioates depending on the nucleophile used.
Scientific Research Applications
sec-Butylcarbamothioic acid, O-ethyl ester has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of sec-Butylcarbamothioic acid, O-ethyl ester involves its interaction with specific molecular targets, such as enzymes and proteins. The ester group can undergo hydrolysis to release active compounds that interact with biological pathways . The exact molecular targets and pathways are still under investigation, but the compound’s ability to form reactive intermediates makes it a valuable tool in biochemical studies .
Comparison with Similar Compounds
- O-ethyl N-methylcarbamothioate
- O-ethyl N-ethylcarbamothioate
- O-ethyl N-propylcarbamothioate
Comparison: sec-Butylcarbamothioic acid, O-ethyl ester is unique due to its sec-butyl group, which imparts different steric and electronic properties compared to its analogs. This uniqueness can affect its reactivity and interactions with other molecules, making it a distinct compound in its class .
Properties
CAS No. |
82360-12-1 |
---|---|
Molecular Formula |
C7H15NOS |
Molecular Weight |
161.27 g/mol |
IUPAC Name |
O-ethyl N-butan-2-ylcarbamothioate |
InChI |
InChI=1S/C7H15NOS/c1-4-6(3)8-7(10)9-5-2/h6H,4-5H2,1-3H3,(H,8,10) |
InChI Key |
QSBZJIDDIHLGKY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=S)OCC |
Origin of Product |
United States |
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